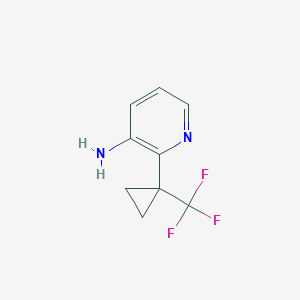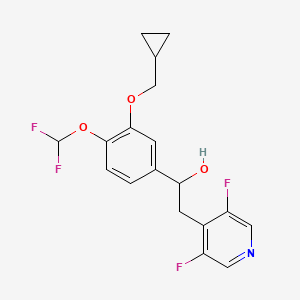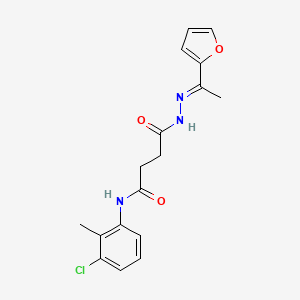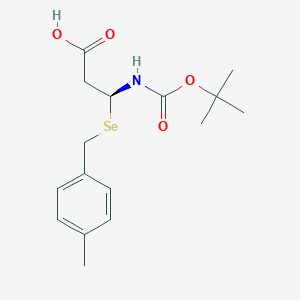![molecular formula C19H15N3O4S2 B14799107 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14799107.png)
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety, a sulfonyl group, and a nitro-substituted thiophene ring, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
化学反応の分析
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
科学的研究の応用
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline can be compared with other similar compounds, such as:
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzoic acid: This compound features a benzoic acid moiety instead of the nitro-substituted thiophene ring, leading to different chemical properties and applications.
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline: This compound lacks the nitro-substituted thiophene ring, which may result in different biological activities and reactivity.
The uniqueness of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
特性
分子式 |
C19H15N3O4S2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C19H15N3O4S2/c23-22(24)19-10-7-16(27-19)13-20-15-5-8-17(9-6-15)28(25,26)21-12-11-14-3-1-2-4-18(14)21/h1-10,13H,11-12H2 |
InChIキー |
CWXZRLOBCNAWDL-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(S4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)
![1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester](/img/structure/B14799026.png)

![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)

![(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)

![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
![Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)](/img/structure/B14799074.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)

![ethyl (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-2-ethylbutanoate](/img/structure/B14799087.png)

